2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and ease of removal under acidic conditions, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors has been explored to enhance efficiency and sustainability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are employed to remove the Boc group.
Major Products:
Oxidation: Products include oximes and nitriles.
Reduction: Products include alcohols and amines.
Substitution: The primary amine is the major product after Boc removal.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of peptide-based drugs and biomolecules.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical transformations and is removed under acidic conditions to reveal the free amine. This selective protection allows for the stepwise synthesis of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]acetic acid
- 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
Uniqueness: 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group and a methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in various synthetic applications .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid (CAS No. 2059970-88-4) is a compound of interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₂₃N₀₅
- Molecular Weight : 261.31 g/mol
- CAS Number : 2059970-88-4
- Structure : The compound features a tert-butoxycarbonyl group, which is significant for its stability and reactivity in biological systems.
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes, particularly those related to amino acid metabolism and protein synthesis.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as inhibitors for specific enzymes like histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. The inhibition of HDACs can lead to increased acetylation of histones, affecting transcriptional regulation.
Biological Activity Data
Case Study 1: HDAC Inhibition
A study conducted on azumamide analogs, which share structural similarities with this compound, demonstrated significant inhibition of class I HDACs. The results indicated that modifications to the β-amino acid scaffold could enhance selectivity and potency against specific HDAC isoforms, suggesting a promising avenue for developing targeted anti-cancer therapies.
Case Study 2: Metabolic Effects
In another investigation, the compound's effects on metabolic pathways were evaluated using cell culture models. The findings revealed that the compound could modulate the expression of genes involved in amino acid metabolism, indicating its potential utility in treating metabolic syndromes.
Research Findings
- Selectivity : Research indicates that structural modifications can lead to enhanced selectivity for specific HDAC isoforms, which is crucial for minimizing side effects while maximizing therapeutic efficacy.
- Synergistic Effects : Combining this compound with other agents may produce synergistic effects, enhancing overall anti-cancer activity.
- Safety Profile : Preliminary toxicity assessments suggest a manageable safety profile, although further studies are required to fully understand the implications of long-term exposure.
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyhexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-6-8(2)7-9(10(14)15)18-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
WIRMCUNBYGKLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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